molecular formula C14H18O4 B1353232 (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid CAS No. 53101-49-8

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Cat. No.: B1353232
CAS No.: 53101-49-8
M. Wt: 250.29 g/mol
InChI Key: GLEVLJDDWXEYCO-CQSZACIVSA-N
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Description

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a vitamin E analog, is a mushroom tyrosinase inhibitor.

Biological Activity

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, commonly known as Trolox, is a water-soluble derivative of vitamin E and is widely recognized for its antioxidant properties. This compound has been extensively studied for its biological activities, particularly its role in mitigating oxidative stress and its potential therapeutic applications in various diseases.

PropertyDetails
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
CAS Number53188-07-1
SynonymsTrolox
Purity>98%

Antioxidant Activity

Trolox is primarily noted for its antioxidant activity , which has been quantified using various assays. It serves as a standard reference in many studies evaluating the antioxidant capacity of other compounds.

Key Findings on Antioxidant Activity:

  • ORAC Assay : Trolox exhibits a high Oxygen Radical Absorbance Capacity (ORAC), indicating significant free radical scavenging ability. For example, it has been shown to have an ORAC value comparable to other potent antioxidants like mangiferin .
  • Radical Scavenging : In vitro studies demonstrate that Trolox effectively reduces oxidative damage in cellular models, making it a valuable compound for protecting against oxidative stress-related diseases .

Biological Effects

Trolox's biological effects extend beyond mere antioxidant activity. It has been implicated in various cellular processes:

  • Inhibition of Aldose Reductase : Trolox has been shown to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. This inhibition can reduce sorbitol accumulation in hyperglycemic conditions, thereby mitigating potential damage to tissues .
    • Case Study : A study demonstrated that Trolox treatment in a chick embryo model reduced the incidence of neural tube defects and improved overall embryonic morphology by attenuating hyperglycemia-induced oxidative stress .
  • Cytotoxicity and Antiproliferative Effects : In cancer research, Trolox has been evaluated for its antiproliferative effects on various cancer cell lines. It has shown potential in reducing cell viability in colon carcinoma cells (Caco-2) through mechanisms involving oxidative stress modulation .
  • Anti-inflammatory Properties : Research indicates that Trolox may exert anti-inflammatory effects by modulating the expression of inflammatory cytokines and pathways involved in inflammation .

The mechanisms through which Trolox exerts its biological activities include:

  • Free Radical Scavenging : Directly neutralizing reactive oxygen species (ROS).
  • Regulation of Cell Signaling Pathways : Influencing pathways related to apoptosis and cell survival.
  • Modulation of Enzyme Activities : Inhibiting enzymes such as ALR2 that contribute to pathological conditions.

Comparative Studies

In comparative studies with other antioxidants, Trolox consistently ranks high due to its effectiveness and safety profile. Below is a summary of some comparative data:

CompoundIC50 (µM)ORAC Value (U/ml)Mechanism of Action
Trolox61.3 ± 1.365.7Aldose reductase inhibition; radical scavenging
Epalrestat72.7 ± 1.6-Aldose reductase inhibition
Mangiferin-Comparable to TroloxRadical scavenging

Properties

IUPAC Name

(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVLJDDWXEYCO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201189
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-49-8
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8B70QB9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Reaction Step One
Quantity
91.9 kg
Type
reactant
Reaction Step Two
Quantity
137.3 kg
Type
solvent
Reaction Step Three
Name
Quantity
411.9 kg
Type
solvent
Reaction Step Four
Quantity
27 kg
Type
reactant
Reaction Step Five
Name
Quantity
411 kg
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 2
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 3
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 4
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 5
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 6
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Customer
Q & A

Q1: How does Trolox exert its antioxidant effects?

A1: Trolox functions as a chain-breaking antioxidant. [] It donates a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and preventing further propagation of lipid peroxidation. [, , ] This protective effect has been observed in various models, including micelles, blood plasma, and living organisms.

Q2: What is the mechanism behind Trolox's protective effect against oxidative stress-induced injury?

A2: Research suggests that Trolox effectively inhibits lipid peroxidation, a major consequence of oxidative stress. [, ] For instance, in a study involving hemorrhage and resuscitation in rats, Trolox administration significantly reduced hepatocellular injury, indicated by lower α-glutathione-S-transferase serum levels compared to the untreated group. [] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.

Q3: Does Trolox influence the expression of genes involved in the cellular response to oxidative stress?

A3: Interestingly, Trolox has been shown to modulate the expression of heme oxygenase-1 (HO-1), a crucial stress-responsive gene. [] While Trolox attenuated the H/R-induced increase of HO-1 in hepatocytes, it did not affect the already high constitutive levels in nonparenchymal cells. [] This suggests a cell-specific influence of Trolox on HO-1 expression, potentially linked to its antioxidant activity and the role of ROS in HO-1 regulation.

Q4: Can Trolox be chemically modified to enhance its antioxidant properties?

A4: Scientists have explored derivatizing Trolox for various applications. One example is the development of (2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA). [] This novel compound acts as a derivatization reagent for electrochemical detection in high-performance liquid chromatography (HPLC), enabling sensitive detection of neuroactive monoamines and their metabolites.

Q5: Beyond antioxidant activity, does Trolox exhibit other biological effects?

A5: Research suggests that Trolox, in conjunction with other compounds like GABA and lorazepam, can be incorporated into novel drug designs targeting biological stress. [] These compounds, demonstrating lipid peroxidation inhibition, were effective in reducing stress-induced oxidative damage, uropepsinogen levels, and morphological changes in animal models. [] Furthermore, they also impacted drug metabolism, specifically decreasing cytochrome P450 activity and erythromycin N-demethylation. [] This highlights Trolox's potential in multi-target drug development for stress-related conditions.

Q6: Can Trolox inhibit tyrosinase activity, and are there any stereochemical considerations?

A6: Both (R)- and (S)-enantiomers of (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. [] The study revealed that both enantiomers act as competitive inhibitors of tyrosinase, with similar potency. [] This finding highlights the potential application of HTCCA as a tyrosinase inhibitor in various fields, including food, cosmetics, and medicine.

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